Predicted Lipophilicity of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol Compared to 1-Benzyl-1H-pyrazol-4-ol
The presence of both chloro and fluoro substituents on the benzyl ring is expected to increase the compound's lipophilicity (LogP) compared to the unsubstituted benzyl analog, 1-benzyl-1H-pyrazol-4-ol. Fluorine substitution is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability without substantially increasing molecular weight [1]. While experimental data for this specific compound are not publicly available, the additive effect of halogen substituents on LogP is a well-established principle [2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | No experimental data available; predicted increase relative to unsubstituted analog. |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazol-4-ol (LogP predicted ~1.5-2.0) |
| Quantified Difference | Expected increase; magnitude unknown without experimental measurement. |
| Conditions | In silico prediction based on substituent constants. |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and ADME properties, and compounds with a specific LogP profile may be required for a given assay system.
- [1] Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev. 2021, 121 (3), 1670–1715. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
